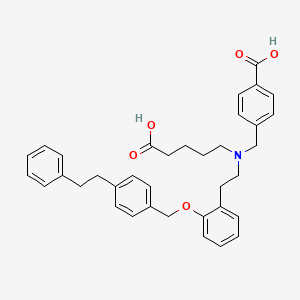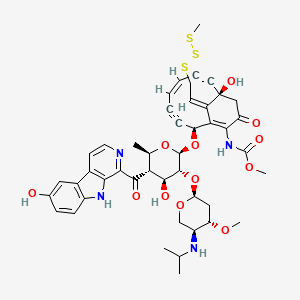
Shishijimicin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Shishijimicin B is a natural product found in Didemnum with data available.
Applications De Recherche Scientifique
Synthesis and Potential in Cancer Therapy
Shishijimicin B, a marine natural product, has been a subject of interest due to its potent cytotoxic properties. Nicolaou et al. (2018) detailed an improved synthesis of shishijimicin A, closely related to this compound, and its application in designing analogues for potential use in targeted cancer therapies. This research highlighted the potent cytotoxicities of these analogues, especially when equipped with functionalities for linker attachment in antibody-drug conjugates (ADCs) (Nicolaou et al., 2018). Following this, Nicolaou et al. (2020) further explored shishijimicin A-type linker-drugs, focusing on their use in constructing ADCs for targeted cancer therapy. They identified two linker-drugs with promising in vitro plasma stability and targeted cytotoxicity, suggesting potential applications in clinical cancer treatment (Nicolaou et al., 2020).
Understanding of Structure and Potency
Oku et al. (2003) discovered shishijimicins A-C from the ascidian Didemnum proliferum, noting their novel structure involving a hexose and a beta-carboline conjugated to the calicheamicinone aglycone. Their study revealed the extreme potency of these compounds against HeLa cells, marking them as significant for further exploration in antitumor research (Oku et al., 2003).
DNA Binding and Cleavage Mechanism
Zhang et al. (2019) investigated the DNA binding and cleavage modes of shishijimicin A. The study supported the hypothesis that DNA strand scissions are caused by diradicals formed by Bergman cycloaromatization. It also suggested that shishijimicin A binds to the minor groove of DNA, with its β-carboline moiety playing a role in binding through intercalation. This insight into the molecule's interaction with DNA contributes to understanding its cytotoxicity and potential applications in cancer therapy (Zhang et al., 2019).
Synthesis of Carboline Disaccharide Domain
The synthesis of the carboline disaccharide domain of shishijimicin A was explored by Nicolaou et al. (2011). They developed a synthetic route relying on the Reetz-Müller-Starke reaction, highlighting the complex chemistry involved in replicating and potentially modifying these potent natural products for medical applications (Nicolaou et al., 2011).
Propriétés
Formule moléculaire |
C45H50N4O12S3 |
|---|---|
Poids moléculaire |
935.1 g/mol |
Nom IUPAC |
methyl N-[(1R,4Z,8S,13Z)-1-hydroxy-8-[(2S,3R,4S,5S,6R)-4-hydroxy-5-(6-hydroxy-9H-pyrido[3,4-b]indole-1-carbonyl)-3-[(2S,4S,5S)-4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate |
InChI |
InChI=1S/C45H50N4O12S3/c1-23(2)47-30-22-58-34(20-33(30)56-4)61-42-41(53)35(40(52)39-37-26(14-17-46-39)27-19-25(50)12-13-29(27)48-37)24(3)59-43(42)60-32-11-9-7-8-10-16-45(55)21-31(51)38(49-44(54)57-5)36(32)28(45)15-18-63-64-62-6/h7-8,12-15,17,19,23-24,30,32-35,41-43,47-48,50,53,55H,18,20-22H2,1-6H3,(H,49,54)/b8-7-,28-15-/t24-,30+,32+,33+,34+,35+,41+,42-,43+,45+/m1/s1 |
Clé InChI |
ZZARTURMLZVKIB-ZUMPWWFNSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2C#C/C=C\C#C[C@@]\3(CC(=O)C(=C2/C3=C/CSSSC)NC(=O)OC)O)O[C@H]4C[C@@H]([C@H](CO4)NC(C)C)OC)O)C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C#CC=CC#CC3(CC(=O)C(=C2C3=CCSSSC)NC(=O)OC)O)OC4CC(C(CO4)NC(C)C)OC)O)C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O |
Synonymes |
Shishijimicin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B1243170.png)
![(4S)-5-[[2-(3-carboxypropylamino)-5-methyl-4-oxo-3,1-benzoxazin-7-yl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B1243171.png)
![WURCS=2.0/2,2,1/[h2112h][a2122h-1a_1-5]/1-2/a6-b1](/img/structure/B1243173.png)

![(2S)-4-[(13R)-13-hydroxy-13-[(2R,5S)-5-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1243175.png)
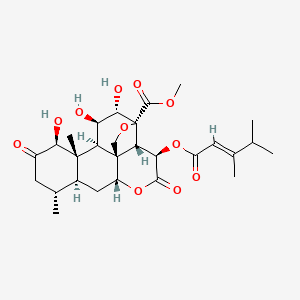

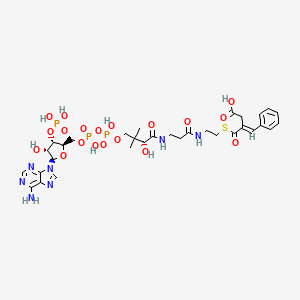

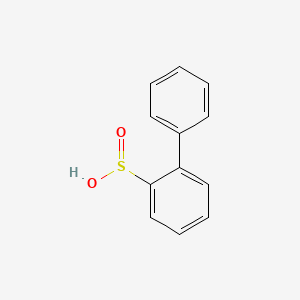

![(2S,3S)-2-amino-1-(4-chloro-6-methoxy-3-methylpyrazolo[3,4-b]quinolin-1-yl)-3-methylpentan-1-one](/img/structure/B1243188.png)

